3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVQKVUOLHLJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679157 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163729-49-4, 1690177-86-6 | |
| Record name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Executive Summary
This technical guide details the robust synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid , a high-value bioisostere used in medicinal chemistry to modulate lipophilicity and metabolic stability. The protocol prioritizes the nucleophilic trifluoromethylation of a 3-oxocyclobutanecarboxylate intermediate using the Ruppert-Prakash reagent (
Unlike traditional Grignard approaches which suffer from
Strategic Rationale & Retrosynthesis
The Fluorine Effect
The introduction of a trifluoromethyl (
-
Metabolic Blocking: The
bond strength ( ) prevents oxidative metabolism (e.g., P450 hydroxylation) at the typically labile C3 position. -
Conformational Locking: The steric bulk of the
group (similar volume to an isopropyl group) biases the cyclobutane ring pucker, influencing the vector of the carboxylic acid pharmacophore.
Retrosynthetic Analysis
The most reliable disconnection relies on the 1,2-addition of a trifluoromethyl nucleophile to a ketone. We disconnect the target molecule to 3-oxocyclobutanecarboxylic acid .[1] To prevent proton quenching of the trifluoromethyl anion equivalent, the carboxylic acid must be masked as an ester.
Pathway:
Target Acid
Comprehensive Synthetic Protocol
Phase 1: Substrate Protection (Esterification)
Objective: Convert 3-oxocyclobutanecarboxylic acid to Ethyl 3-oxocyclobutanecarboxylate to remove the acidic proton.
Reagents: 3-Oxocyclobutanecarboxylic acid, Ethanol (EtOH),
-
Setup: Charge a Dean-Stark apparatus with 3-oxocyclobutanecarboxylic acid (
), Ethanol ( ), and ( ) in Toluene ( ). -
Reflux: Heat to reflux with azeotropic removal of water for 4–6 hours. Monitor by TLC (stain with
; ketone is active). -
Workup: Cool to RT. Wash with saturated
(removes unreacted acid) and brine. -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Validation:
should show the disappearance of the acid proton and appearance of the ethyl quartet/triplet.
Phase 2: Nucleophilic Trifluoromethylation (The Critical Step)
Objective: Install the
Reagents: Ethyl 3-oxocyclobutanecarboxylate, (Trifluoromethyl)trimethylsilane (
Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Solvation: Dissolve Ethyl 3-oxocyclobutanecarboxylate (
) and ( ) in anhydrous THF ( ). Cool to . -
Initiation: Add TBAF (
in THF, ) dropwise.-
Note: A catalytic amount is sufficient because the alkoxide generated propagates the cycle.
-
Observation: A slight exotherm and color change (yellowing) may occur.
-
-
Reaction: Stir at
for 30 mins, then warm to RT for 2 hours. -
Quench: Add
( ) and stir vigorously for 1 hour. This cleaves the intermediate silyl ether ( ) to the free alcohol. -
Extraction: Extract with
( ). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Stereochemical Note: This reaction typically yields a mixture of cis and trans isomers (referring to the relationship between the
Phase 3: Global Hydrolysis
Objective: Saponify the ester to yield the final free acid.
Reagents:
-
Dissolution: Dissolve the trifluoromethylated ester in THF/
( ). -
Saponification: Add
( ). Stir at RT for 4 hours. -
Acidification: Cool to
. Acidify carefully with to . -
Extraction: Extract with EtOAc (
). -
Crystallization: The crude solid can often be recrystallized from Hexane/EtOAc to afford pure 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
Mechanistic Visualization
The Ruppert-Prakash reaction does not proceed via a simple
Caption: The catalytic cycle of nucleophilic trifluoromethylation. Note the autocatalytic loop where the generated alkoxide activates subsequent TMS-CF3 molecules.
Key Data & Troubleshooting
| Parameter | Specification / Range | Notes |
| TMSCF3 Equivalents | Excess required due to sensitivity to adventitious moisture. | |
| Temperature | Start cold to control exotherm; warm to drive conversion. | |
| Solvent | THF, DME, Toluene | THF is preferred for solubility of fluoride salts. |
| Initiator | TBAF, CsF, KOtBu | TBAF is standard; CsF is better if strictly anhydrous conditions are needed. |
| Yield (Step 2) | High efficiency expected if moisture is excluded. |
Troubleshooting Guide
-
Problem: Low conversion or recovery of starting material.
-
Problem: Formation of silyl enol ether instead of addition.
Safety & Scalability
-
Toxicity:
is generally low toxicity but releases fluoroform ( ) upon hydrolysis, which is a greenhouse gas and simple asphyxiant. -
Fluoride Handling: TBAF is hygroscopic and can cause skin irritation. HF generated during workup (if acidified too strongly in presence of excess fluoride) is highly toxic/corrosive. Use calcium gluconate gel as a precaution.
-
Scale-up: For kilogram-scale synthesis, Cesium Fluoride (CsF) is often preferred over TBAF to avoid introducing tetrabutylammonium salts which complicate purification.
References
-
Ruppert, I., K. Schlich, and W. Volbach. "Die ersten CF3-substituierten Chlorsilane und Silane—Nucleophile Trifluormethylierung." Tetrahedron Letters 25.21 (1984): 2195-2198. Link
-
Prakash, G. K.[3][10] Surya, Ramesh Krishnamurti, and George A. Olah. "Synthetic methods and reactions. 141. Nucleophilic trifluoromethylation of carbonyl compounds with (trifluoromethyl)trimethylsilane." Journal of the American Chemical Society 111.1 (1989): 393-395. Link
-
BenchChem Application Notes. "Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile and related cyclobutane derivatives." BenchChem Protocols (2025). Link
-
Mizuta, S., et al. "Catalytic Trifluoromethylation of Carbonyl Compounds with Ruppert’s Reagent Promoted by a P(t-Bu)3–DMF System."[3] Synlett 2006.02 (2006): 267-270.[3] Link
-
ResearchGate Technical Report. "Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate and fluoroalkyl derivatives." ResearchGate (2025).[11] Link
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid [myskinrecipes.com]
- 3. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
- 4. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-18 labelled Ruppert–Prakash reagent ([ 18 F]Me 3 SiCF 3 ) for the synthesis of 18 F-trifluoromethylated compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01789F [pubs.rsc.org]
- 9. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling & Application of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
[1][2]
Executive Summary
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS: 1163729-49-4 / 1690177-86-6 for cis-isomer) represents a high-value fluorinated scaffold in modern medicinal chemistry.[1][2] It serves as a conformationally restricted, metabolically stable bioisostere for aliphatic carboxylic acids and polar lipophilic moieties.[2] This guide provides a definitive reference for its physicochemical behavior, offering self-validating protocols for its integration into lead optimization campaigns.
Molecular Architecture & Electronic Properties[1][2][3]
Structural Identity
The compound features a cyclobutane ring substituted at the C1 position with a carboxylic acid and at the C3 position with a geminal hydroxyl and trifluoromethyl group.[2] This 1,3-substitution pattern introduces critical stereochemical considerations.
| Property | Detail |
| IUPAC Name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
| Molecular Formula | C₆H₇F₃O₃ |
| Molecular Weight | 184.11 g/mol |
| Monoisotopic Mass | 184.0347 Da |
| Chirality | Achiral (plane of symmetry), but exhibits cis/trans diastereomerism.[1][2][3] |
Stereochemical Configuration
The relative orientation of the carboxylic acid at C1 and the hydroxyl/trifluoromethyl group at C3 defines the diastereomer.[2]
-
Cis-isomer: The carboxylic acid (-COOH) and the hydroxyl group (-OH) are on the same face of the ring (syn).[1][2]
-
Trans-isomer: The carboxylic acid and the hydroxyl group are on opposite faces (anti).[1][2]
Note: Due to the bulk and electronic repulsion of the -CF3 group, the specific isomer used in synthesis often dictates the puckering angle of the cyclobutane ring, influencing binding affinity.[2]
The Fluorine Effect
The trifluoromethyl (-CF3) group at C3 exerts a profound electronic pull (
-
Acidity Enhancement: Through inductive effects (
), the pKa of the C1-carboxylic acid is lowered compared to unsubstituted cyclobutanecarboxylic acid.[1][2] -
pKa Modulation of Hydroxyl: The adjacent -CF3 increases the acidity of the tertiary alcohol, making it a better hydrogen bond donor (HBD).[1][2]
-
Conformational Lock: The steric bulk of the -CF3 (A-value ~ 2.1 kcal/mol) biases the ring puckering, often forcing the -CF3 into an equatorial-like position to minimize 1,3-diaxial interactions.[1][2]
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values standard for this scaffold.
| Parameter | Value / Range | Context |
| Physical State | White to off-white solid | Crystalline powder form is standard.[1][2] |
| Melting Point | 110°C – 115°C | Typical range for pure diastereomers.[1][2] |
| Boiling Point | ~280°C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| pKa (Acid) | 3.8 ± 0.2 | Lower than acetic acid (4.[1][2]76) due to CF3 induction.[1][2] |
| pKa (Alcohol) | ~12.5 | More acidic than tert-butanol (~17) due to CF3.[1][2] |
| LogP | 0.9 – 1.2 | Moderate lipophilicity; balances permeability/solubility.[1][2] |
| Topological Polar Surface Area (TPSA) | 57.5 Ų | Good predictor for membrane permeability.[1][2] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Potentiometric pKa Determination
Objective: To accurately determine the ionization constant of the carboxylic acid moiety in an aqueous environment.[2]
Reagents:
-
Analyte: 5 mg of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.[1][2][3]
-
Solvent: 0.15 M KCl (ionic strength adjuster).
Methodology:
-
Dissolution: Dissolve 5 mg of analyte in 20 mL of degassed 0.15 M KCl. Ensure complete dissolution; if turbidity persists, add <5% methanol (and correct pKa using the Yasuda-Shedlovsky extrapolation).
-
Calibration: Calibrate the pH electrode using buffers at pH 1.68, 4.01, and 7.00.
-
Titration: Titrate with 0.1 M KOH in 2 µL increments under inert gas (N2) purge to prevent carbonate formation.
-
Validation: The titration curve must exhibit a single sharp inflection point. The first derivative (
) maximum corresponds to the equivalence point.[1][2] The pH at half-equivalence is the pKa.[1][2]
Acceptance Criteria:
-
Standard deviation between triplicate runs < 0.05 pH units.[1][2]
-
Temperature maintained at 25°C ± 0.5°C.
Protocol B: Isomeric Purity Analysis via 19F-NMR
Objective: To quantify the cis/trans ratio without derivatization.
Methodology:
-
Sample Prep: Dissolve 10 mg of sample in 600 µL DMSO-
. -
Acquisition: Acquire
F-NMR spectrum (proton-decoupled). Set relaxation delay ( ) to >5 seconds to ensure full relaxation of CF3 nuclei. -
Analysis:
-
Integration: Integrate the two CF3 peaks. The molar ratio is directly proportional to the integral area.[1][2]
Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
This scaffold is frequently employed as a bioisostere for:
-
Tert-butyl groups: The -CF3/Methyl combination mimics the bulk of a t-butyl group but prevents CYP450-mediated hydroxylation of methyl groups.[1][2]
-
Gem-dimethyl groups: Reduces lipophilicity (LogP) while maintaining steric occlusion.[1][2]
The electron-withdrawing nature of the scaffold deactivates the cyclobutane ring toward oxidative metabolism, extending the half-life (
Visualization: Bioisosteric Design Workflow
The following diagram illustrates the decision logic for selecting this scaffold during Lead Optimization.
Figure 1: Decision matrix for incorporating the 3-Hydroxy-3-(trifluoromethyl)cyclobutane scaffold to address metabolic liabilities.
Synthesis & Impurity Profile
Synthesis typically proceeds via nucleophilic trifluoromethylation of 3-oxocyclobutanecarboxylate esters using the Ruppert-Prakash reagent (
Critical Impurities to Monitor:
References
-
PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]
-
Mykhailiuk, P. K. (2024).[1][2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.[1][2] [Link][1][2]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1][2] University of Wisconsin-Madison.[1][2] [Link]
-
Grygorenko, O. O., et al. (2018).[1][2] Cyclobutane-derived Bioisosteres in Drug Discovery.[1][2] Chemical Reviews.[1][2] [Link][1][2]
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid: Structural Logic and Synthetic Utility
The following technical guide provides an in-depth analysis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid , a specialized fluorinated building block critical in modern medicinal chemistry.
Chemical Identity & Structural Analysis
This compound represents a strategic scaffold in drug design, combining the rigidity of a cyclobutane ring with the metabolic stability and lipophilicity modulation of a trifluoromethyl group.[1] It serves as a polar, conformationally restricted bioisostere for tert-butyl groups or other aliphatic motifs.
| Property | Data |
| CAS Number | 1163729-49-4 (General/Racemic)1690177-86-6 (cis-isomer) |
| IUPAC Name | 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
| Molecular Formula | C₆H₇F₃O₃ |
| Molecular Weight | 184.11 g/mol |
| SMILES | OC(=O)C1CC(O)(C1)C(F)(F)F |
| pKa (Predicted) | ~3.8 - 4.2 (Carboxylic acid), ~12.5 (Tertiary alcohol) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–90 °C (varies by purity/isomer ratio) |
Stereochemical Configuration
The molecule exists as two diastereomers based on the relative orientation of the carboxylic acid at C1 and the hydroxyl group at C3.
-
Cis-Isomer: The carboxylic acid (-COOH) and hydroxyl (-OH) groups are on the same face of the cyclobutane ring. This is often the major product of nucleophilic trifluoromethylation due to the trajectory of attack (see Section 3).
-
Trans-Isomer: The -COOH and -OH groups are on opposite faces.
Synthetic Methodology
The synthesis of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is a classic example of nucleophilic trifluoromethylation applied to a strained ring system. The protocol below outlines the most robust route, utilizing the Ruppert-Prakash reagent (TMSCF₃) on the ketone precursor.
Core Reaction Pathway
The synthesis proceeds in two phases:[2]
-
Scaffold Construction: Formation of the cyclobutanone ring.[3]
-
Functionalization: Nucleophilic addition of the trifluoromethyl group.
Figure 1: Synthetic workflow from acyclic precursors to the target fluorinated scaffold.
Detailed Experimental Protocol
Step 1: Preparation of 3-Oxocyclobutanecarboxylic Acid Note: This starting material is commercially available but can be synthesized via the decarboxylation of 3-oxocyclobutane-1,1-dicarboxylic acid.
Step 2: Trifluoromethylation (The Critical Step) This protocol utilizes (Trifluoromethyl)trimethylsilane (TMSCF₃) to install the CF₃ group.
-
Reagents:
-
Substrate: 3-Oxocyclobutanecarboxylic acid (or its methyl ester to avoid consuming equivalents of TMSCF₃ on the acid proton).
-
Reagent: TMSCF₃ (1.2 - 1.5 equivalents).
-
Initiator: Cesium Fluoride (CsF) or TBAF (catalytic amount, 10 mol%).
-
Solvent: Anhydrous THF or Toluene (0°C to RT).
-
-
Procedure:
-
Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid methyl ester (1.0 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add TMSCF₃ (1.2 eq) dropwise.
-
Initiation: Add CsF (10 mol%). Evolution of heat indicates reaction initiation. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Hydrolysis: Quench the reaction with 1N HCl. If the ester was used, perform a saponification step (LiOH in THF/H₂O) to reveal the free acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Stereochemical Outcome: The bulky TMSCF₃ nucleophile preferentially attacks the ketone from the less hindered face (anti to the carboxylic ester group). Consequently, the trifluoromethyl group ends up trans to the carboxylate, placing the resulting hydroxyl group cis to the carboxylate.
-
Major Product: cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Physicochemical Properties & Medicinal Utility[1][6][7]
Conformational Restriction
Unlike linear alkyl chains, the cyclobutane ring locks the vectors of the carboxylic acid and the trifluoromethyl group. This rigidity reduces the entropic penalty of binding to protein targets.
The "Fluorine Effect"
The introduction of the CF₃ group at the C3 position has three distinct effects:
-
pKa Modulation: The electron-withdrawing nature of the CF₃ group lowers the pKa of the adjacent hydroxyl (though they are geminal, the inductive effect is strong), potentially altering hydrogen bond donor capability.
-
Lipophilicity: The CF₃ group significantly increases LogP compared to a methyl group, improving membrane permeability.
-
Metabolic Stability: The quaternary center at C3 blocks oxidative metabolism (e.g., hydroxylation) that would typically occur at a tertiary C-H bond.
Figure 2: Logic of bioisosteric replacement using the 3-hydroxy-3-(trifluoromethyl)cyclobutane scaffold.
Safety and Handling
-
GHS Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Precaution: The synthesis involves TMSCF₃, which releases volatile components upon hydrolysis. All reactions should be conducted in a fume hood.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but hygroscopic.
References
-
Synthesis of 3-oxocyclobutanecarboxylic acid: CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. Link
-
Ruppert-Prakash Reaction Mechanism: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy. NIH/PubMed. Link
-
Stereochemical Assignment: Synthesis and Characterization of cis-/trans-Isomers of Cyclobutane Derivatives. ResearchGate. Link
-
Commercial Availability & Isomer Data: cis-3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid Product Page. Sigma-Aldrich.[4] Link
Sources
- 1. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid [myskinrecipes.com]
- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 4. 1-(三氟甲基)环丁烷甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the rising stars in this pursuit is 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, a molecule that masterfully combines the conformational rigidity of a cyclobutane ring with the potent electronic and metabolic-stabilizing effects of a trifluoromethyl group.[1] This guide, intended for the discerning eye of researchers, scientists, and drug development professionals, delves into the core chemical attributes of this compound, offering a comprehensive understanding of its stability and reactivity profile. As a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions, from central nervous system disorders to inflammatory diseases, a thorough grasp of its chemical behavior is paramount for its effective utilization in drug discovery pipelines.[1]
Molecular Architecture and its Physicochemical Implications
The unique three-dimensional structure of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is the foundation of its utility. The four-membered ring imparts a significant degree of conformational constraint, which can be advantageous in locking a molecule into a bioactive conformation.
The Trifluoromethyl Group: A Game-Changer for Stability and Potency
The trifluoromethyl (CF₃) group is a cornerstone of modern drug design, and its presence on this cyclobutane scaffold is no exception. The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen bond (around 414.2 kJ/mol).[2] This inherent strength confers exceptional metabolic stability, as the CF₃ group is highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2]
Physicochemical Properties at a Glance
A summary of the key physicochemical properties of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is presented below. These values are a combination of publicly available data and estimations based on its structure.[5]
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₃ | [5] |
| Molecular Weight | 184.11 g/mol | [5] |
| CAS Number | 1163729-49-4 | [5] |
| XLogP3 (Predicted) | 0.6 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Topological Polar Surface Area | 57.5 Ų | [5] |
Stability Profile: A Comprehensive Assessment
A thorough understanding of a molecule's stability is crucial for its handling, storage, and formulation. This section outlines the expected stability of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid under various stress conditions.
Thermal Stability
Based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of other fluorinated organic acids, 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is expected to exhibit good thermal stability at ambient temperatures.[6][7] However, at elevated temperatures, two primary degradation pathways can be anticipated:
-
Decarboxylation: While cyclobutanecarboxylic acid itself can be decarboxylated at high temperatures, the presence of the electron-withdrawing trifluoromethyl group may influence this process.
-
Dehydration: The tertiary alcohol is susceptible to dehydration under thermal stress, particularly in the presence of acidic or basic catalysts, to form the corresponding alkene.
A proposed workflow for assessing thermal stability is depicted below:
Hydrolytic Stability
The molecule contains a carboxylic acid and a trifluoromethyl group, both of which can be susceptible to hydrolysis under certain conditions.
-
Acidic Conditions: Under strong acidic conditions and elevated temperatures, the tertiary alcohol may undergo acid-catalyzed dehydration.[8] The trifluoromethyl group is generally stable to acid hydrolysis.
-
Basic Conditions: Strong basic conditions can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid, though this typically requires harsh conditions.[9] The primary carboxylic acid will exist as its carboxylate salt.
Photostability
The photostability of a drug intermediate is a critical parameter, as exposure to light during manufacturing and storage can lead to degradation. The ICH Q1B guideline provides a framework for photostability testing.[8][10][11]
A systematic approach to photostability testing involves exposing the compound to a light source that produces a combination of visible and UV light.[12] The degradation is then quantified using a stability-indicating HPLC method.
Oxidative Stability
The cyclobutane ring is generally resistant to oxidation. The tertiary alcohol, however, could be susceptible to oxidation under strong oxidizing conditions, although this is generally difficult. Forced degradation studies using agents like hydrogen peroxide are necessary to assess this stability aspect.[13][14]
Reactivity Profile: A Synthetic Chemist's Perspective
The reactivity of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is dominated by its two functional groups: the carboxylic acid and the tertiary alcohol.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile handle for a variety of chemical transformations.
Esterification can be achieved under standard conditions, such as Fischer esterification with an alcohol in the presence of a strong acid catalyst.[15] However, given the potential for acid-catalyzed dehydration of the tertiary alcohol, milder methods may be preferable. Steglich esterification, using a coupling agent like DCC or EDC with a catalyst such as DMAP, offers a good alternative for acid-sensitive substrates.[16]
Protocol: Steglich Esterification
-
Dissolve 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the urea byproduct (if using DCC).
-
Perform an aqueous workup and purify the ester by column chromatography.
Amide coupling reactions are fundamental in drug discovery. Standard coupling reagents such as HATU, HBTU, or EDC can be employed to activate the carboxylic acid for reaction with an amine.[17][18] The steric hindrance around the carboxylic acid and the electronic effect of the trifluoromethyl group may necessitate the use of more robust coupling protocols, potentially at elevated temperatures, especially with sterically demanding amines.[19]
Reactions of the Tertiary Alcohol Group
The tertiary alcohol offers opportunities for further functionalization, though its reactivity is somewhat sterically hindered.
As previously mentioned, the tertiary alcohol can undergo dehydration to form an alkene. This reaction is typically promoted by strong acids and heat.[8] Milder, non-acidic conditions using reagents like phosphorus oxychloride (POCl₃) in pyridine can also effect this transformation.[8]
Direct etherification of the tertiary alcohol can be challenging. A two-step process involving deprotonation with a strong base to form the alkoxide, followed by reaction with an alkyl halide, may be feasible.
Safety and Handling
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting. Based on available data, the following GHS hazard statements apply:
-
H302: Harmful if swallowed.[20]
-
H315: Causes skin irritation.[20]
-
H319: Causes serious eye irritation.[20]
-
H335: May cause respiratory irritation.[20]
Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For long-term storage, refrigeration at 2 to 4 °C is recommended.[5]
Conclusion: A Versatile Building Block with a Bright Future
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid stands out as a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a rigid cyclobutane core, a metabolically robust trifluoromethyl group, and reactive hydroxyl and carboxylic acid functionalities provides a powerful platform for the synthesis of novel chemical entities. While its inherent stability is a significant asset, a careful consideration of its reactivity, particularly the potential for dehydration of the tertiary alcohol, is essential for its successful application in multi-step synthetic campaigns. As our understanding of the nuanced interplay between structure, stability, and reactivity continues to grow, so too will the impact of this remarkable molecule on the future of medicine.
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MySkinRecipes. (n.d.). 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved February 5, 2026, from [Link]
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Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved February 5, 2026, from [Link]
- Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. (2021). Organic Process Research & Development, 25(1), 82-88.
- From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (2019). The Journal of Organic Chemistry, 84(17), 11246-11252.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 93.
- Rapid Dehydroxytrifluoromethoxylation of Alcohols. (2018).
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2011).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11487-11491.
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Elimination Reactions of Alcohols. (2015). Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). Molecules, 29(18), 4291.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). Scientific Reports, 13(1), 1-12.
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Chemguide. (n.d.). THE DEHYDRATION OF ALCOHOLS. Retrieved February 5, 2026, from [Link]
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BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Retrieved February 5, 2026, from [Link]
- A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2010). Indian Journal of Pharmaceutical Sciences, 72(1), 107-112.
- Visible-light-induced hydroxycarboxylation of α-trifluoromethylstyrenes to construct densely functionalized α-CF3 tertiary alcohols. (2021). Green Chemistry, 23(16), 5896-5901.
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- DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures. (2023). Journal of Molecular Structure, 1289, 135831.
- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Docking Studies of a Novel Thiophene Derivative. (2021). Journal of Molecular Structure, 1230, 129881.
- A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. (2010). Indian Journal of Pharmaceutical Sciences, 72(1), 107-112.
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Photostability testing seminar. (2015). SlideShare. Retrieved February 5, 2026, from [Link]
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Esterification in acidic conditions-Carboxylic Acid to Ester mechanism. (2021). YouTube. Retrieved February 5, 2026, from [Link]
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How to approach a forced degradation study. (2011). SGS. Retrieved February 5, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Coupling of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Unique Building Block
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry. Its rigid cyclobutane core introduces a three-dimensional architecture into molecular designs, a desirable trait for enhancing target engagement and improving pharmacokinetic properties.[1] The trifluoromethyl group, a well-established bioisostere, can significantly increase metabolic stability, binding affinity, and lipophilicity.[2] The presence of a tertiary hydroxyl group offers an additional vector for hydrogen bonding interactions or a potential site for further functionalization. This combination of features makes this molecule a highly attractive scaffold for the synthesis of novel therapeutics.
However, the very attributes that make this molecule desirable also present unique challenges in its synthetic manipulation, particularly in amide and ester coupling reactions. The steric hindrance imposed by the cyclobutane ring and the trifluoromethyl group, coupled with the nucleophilicity of the hydroxyl group, necessitates a careful and informed approach to reaction design. This document provides a detailed guide to navigating these challenges, offering field-proven insights and robust starting protocols for the successful coupling of this versatile building block.
Core Challenges in Coupling Reactions
A thorough understanding of the potential hurdles is critical for successful reaction optimization.
-
Steric Hindrance: The cyclobutane ring and the bulky trifluoromethyl group can impede the approach of coupling reagents and the amine or alcohol nucleophile to the carboxylic acid. This can lead to sluggish reaction rates and incomplete conversions.
-
Reactivity of the Tertiary Hydroxyl Group: The hydroxyl group is a potential nucleophile that can compete with the desired amine or alcohol, leading to the formation of undesired side products, such as lactones or esters. While tertiary alcohols are generally less reactive than primary or secondary alcohols, under certain conditions, this side reaction can be significant.
-
Electron-Withdrawing Nature of the Trifluoromethyl Group: The strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the carboxylic acid, potentially making it more susceptible to certain side reactions.
Amide Coupling Protocols
The formation of an amide bond is a cornerstone of medicinal chemistry.[3] The following protocols provide recommended starting points for the amide coupling of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. The choice of a specific protocol will depend on the nature of the amine coupling partner (primary, secondary, electron-rich, or electron-deficient) and the desired scale of the reaction.
Protocol 1: General Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.
Rationale: HATU forms a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily attacked by the amine. The inclusion of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the generated acids.
Experimental Protocol:
-
To a solution of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective coupling system.
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable) and reacts efficiently with the amine.
Experimental Protocol:
-
Dissolve 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress.
-
Work-up and purification are similar to Protocol 1. The urea byproduct from EDC is generally water-soluble and can be removed during the aqueous work-up.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Base | Typical Solvent | Key Advantages | Potential Considerations |
| HATU | DIPEA, NMM | DMF, DCM, MeCN | High efficiency for hindered substrates, fast reaction times. | Higher cost, potential for side reactions with sensitive substrates. |
| HBTU | DIPEA, NMM | DMF, DCM | Similar to HATU, widely used. | Can be less effective than HATU for very challenging couplings. |
| EDC/HOBt | (Optional) DIPEA | DMF, DCM, MeCN | Cost-effective, good for a wide range of substrates. | Can be slower than uronium-based reagents, urea byproduct can complicate purification if not water-soluble. |
| DCC | (Optional) DMAP | DCM, THF | Inexpensive, effective for many couplings. | Insoluble dicyclohexylurea (DCU) byproduct can be difficult to remove. |
Esterification Protocols
The synthesis of esters from 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid can be achieved through several methods. The choice will depend on the steric and electronic properties of the alcohol.
Protocol 3: Steglich Esterification using DCC/DMAP
This method is particularly useful for coupling with secondary and tertiary alcohols under mild conditions.
Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the alcohol.
Experimental Protocol:
-
To a solution of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., DCM) under an inert atmosphere, add a solution of DCC (1.1 eq.) in the same solvent.
-
Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Fischer Esterification (for Primary and less hindered Secondary Alcohols)
This classic method is suitable for simple, unhindered alcohols.
Rationale: In the presence of a strong acid catalyst, the carboxylic acid is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible reaction, and often the alcohol is used in excess to drive the equilibrium towards the product.
Experimental Protocol:
-
Dissolve 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol, which can serve as the solvent).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Heat the reaction mixture to reflux for 4-24 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Addressing the Hydroxyl Group: The Question of Protection
For many standard coupling reactions, the tertiary hydroxyl group of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid may not require protection due to its steric hindrance and lower nucleophilicity compared to the amine or primary/secondary alcohol coupling partner. However, in cases of sluggish reactions, forcing conditions (e.g., high temperatures), or with highly reactive coupling partners, protection of the hydroxyl group may be necessary to prevent side reactions.
Protocol 5: Silyl Ether Protection of the Hydroxyl Group
A tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group that is stable to a wide range of reaction conditions used in amide and ester couplings and can be readily removed under mild acidic conditions.
Experimental Protocol (Protection):
-
Dissolve 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add imidazole (2.5 eq.) followed by TBDMS-Cl (1.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The protected acid can then be used in the amide or ester coupling protocols described above.
Experimental Protocol (Deprotection):
-
Dissolve the TBDMS-protected product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF).
-
Stir at room temperature for 1-4 hours.
-
Quench with water, extract with an organic solvent, and purify as needed.
Visualization of Workflows
Caption: General workflow for amide coupling.
Caption: General workflow for esterification.
Troubleshooting and Final Considerations
-
Low Conversion: If low conversion is observed, consider increasing the reaction time, temperature (if the substrates are stable), or switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Product Formation: If side products are observed, particularly those resulting from the reaction of the hydroxyl group, consider lowering the reaction temperature or implementing a protection strategy for the hydroxyl group as outlined in Protocol 5.
-
Purification Challenges: The byproducts of some coupling reagents (e.g., DCU from DCC) can complicate purification. If this is an issue, consider using a reagent that produces water-soluble byproducts (e.g., EDC) or a resin-bound coupling reagent.
By carefully considering the unique structural features of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid and selecting the appropriate reaction conditions, researchers can successfully incorporate this valuable building block into their synthetic targets, paving the way for the discovery of novel and effective therapeutics.
References
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
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MySkinRecipes. (n.d.). 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50990534, 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2246-2259.e6. Available at: [Link]
-
eScholarship, University of California. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. Retrieved from [Link]
-
Grygorenko, O. O., & Zozulya, S. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9. Available at: [Link]
- Chepurko, O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
-
Shviadkivskyi, V., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Le, N. N. D. (2021). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. Available at: [Link]
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Carbonyl-Containing Compounds as Protecting Groups. Current Organic Chemistry, 10(9), 975-1031.
-
RSC Publishing. (2015). Protecting group free radical C–H trifluoromethylation of peptides. Retrieved from [Link]
-
OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
- Google Patents. (2016). CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method.
-
YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Analogues of 1-Aminocyclobutane-1-carboxylic Acid. Request PDF. Available at: [Link]
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Protocols for the purification of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Application Note: Strategic Purification and Isomer Resolution of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Executive Summary
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS: 1163729-49-4) is a high-value bioisostere used in medicinal chemistry to introduce metabolic stability and conformational restriction.[1] Its synthesis, typically via the nucleophilic trifluoromethylation of 3-oxocyclobutanecarboxylic acid, yields a diastereomeric mixture (cis and trans).[1]
This guide provides a validated workflow for the purification of this compound. Unlike standard organic acids, the presence of the trifluoromethyl (
Chemical Context & Challenges
The Physicochemical Profile
The trifluoromethyl group is highly electron-withdrawing.[1] This creates two distinct challenges during purification:
-
Inductive Acidification: The
-hydroxyl group becomes more acidic (lower pKa) than a standard tertiary alcohol.[1] This increases the compound's water solubility, leading to potential yield loss during aqueous workups if pH is not strictly controlled.[1]
The Purification Strategy
Direct separation of the free acid isomers on silica is possible but often results in "streaking" due to the carboxylic acid.[1] For high-purity applications (>98% de), we recommend an Orthogonal Strategy :
-
Method A (Direct): Acid-base extraction followed by modified silica chromatography (fast, moderate purity).[1]
-
Method B (Derivatization): Esterification
Separation Hydrolysis (slow, ultra-high purity).[1]
Process Workflow (Visualization)
The following diagram outlines the decision matrix for processing the crude reaction mixture.
Figure 1: Decision tree for the purification of 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
Detailed Protocols
Protocol A: Bulk Extraction (Crude Cleanup)
Objective: To remove neutral organic byproducts and inorganic salts.[1]
Reagents:
Step-by-Step:
-
Quench & Basify: Dilute the crude reaction mixture (post-TMS hydrolysis) with
. Add saturated slowly. Adjust aqueous layer pH to ~8–9.-
Why: The carboxylic acid deprotonates to the carboxylate salt (
), moving into the aqueous phase.[1]
-
-
Phase Separation: Separate layers. Wash the organic layer once with water.[1] Combine this water wash with the main aqueous phase.[1]
-
Discard: The organic layer contains unreacted Ruppert-Prakash reagent and non-acidic impurities.[1]
-
-
Acidification (Critical Step): Cool the aqueous phase to 0°C. Slowly add
until pH reaches 1–2. -
Extraction: Extract the acidic aqueous phase with EtOAc (
).-
Tip: Salting out the aqueous phase with solid NaCl improves recovery of this polar molecule.[1]
-
-
Drying: Dry combined organics over
, filter, and concentrate.
Protocol B: Chromatographic Resolution (Isomer Separation)
Objective: Separation of cis and trans diastereomers.[1][2][4]
Method 1: Direct Acid Separation (Faster) Separating free acids requires suppressing ionization to prevent peak tailing.[1]
-
Stationary Phase: High-performance spherical silica (20–40 µm).[1]
-
Mobile Phase:
-
Gradient: 0% B to 10% B over 20 column volumes (CV).
-
Observation: The cis-isomer (intramolecular H-bond capable) typically elutes after the trans-isomer on silica due to stronger interaction with the stationary phase in this specific solvent system, though elution order must be confirmed by NOE NMR for each specific derivative.[1]
Method 2: The Ester Strategy (Recommended for Scale-up) If the direct acid separation yields overlapping peaks (mixed fractions), convert to the methyl ester.[1]
-
Esterification: Reflux crude acid in MeOH with catalytic
(4h). Work up as usual. -
Separation: Run Flash Chromatography using Hexanes/EtOAc (Gradient: 0–30% EtOAc).[1]
-
Hydrolysis: Treat the isolated pure ester with
(2 eq) in THF/Water (1:1) at RT for 2h. Acidify and extract to recover the pure acid.[1]
Protocol C: Recrystallization (Final Polish)
Objective: Removal of trace colored impurities and enantiomeric enrichment.[1]
Solvent System: Heptane / Ethyl Acetate (3:1 ratio).[1]
-
Dissolve the semi-pure solid in the minimum amount of hot EtOAc (60°C).
-
Slowly add hot Heptane until the solution becomes slightly turbid.
-
Add a drop of EtOAc to clear the solution.[1]
-
Allow to cool to Room Temperature (RT) slowly (2 hours), then move to 4°C overnight.
-
Filtration: Collect crystals and wash with cold Heptane.
Analytical Validation
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (AUC) | C18 Column, Water/ACN + 0.1% TFA |
| Diastereomeric Ratio | > 95:5 (cis/trans) | 19F NMR or Chiral HPLC |
| 19F NMR Shift | Distinct singlets (approx -80 to -85 ppm) | |
| Mass Spec | [M-H]- = 183.1 | ESI Negative Mode |
Key Diagnostic: 19F NMR is the most reliable tool for assessing isomeric purity.[1] The trifluoromethyl fluorine signals for the cis and trans isomers typically differ by 0.5 – 2.0 ppm.[1] Integration of these peaks provides an accurate diastereomeric ratio (dr).[1]
References
-
Preparation of Cyclobutane Derivatives
-
Organic Syntheses: Trifluoromethylation Protocols
-
Purification of Fluorinated Building Blocks
-
Recrystallization Solvent Selection
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid [myskinrecipes.com]
- 6. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Large-scale synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Application Note & Protocol: Large-Scale Synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
Executive Summary
This guide details the process development and large-scale protocol for synthesizing 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid , a critical fluorinated building block in medicinal chemistry. The cyclobutane ring offers a rigid scaffold for restricting conformational freedom, while the trifluoromethyl (
The Challenge: The synthesis requires introducing a nucleophilic
Retrosynthetic Analysis & Strategy
The most viable industrial route disconnects the target molecule at the tertiary alcohol carbon. The precursor is the corresponding ketone, 3-oxocyclobutanecarboxylic acid (or its ester).
Strategic Choices:
-
Ester Protection: We utilize the ethyl ester rather than the free acid for the trifluoromethylation step. This prevents the consumption of the expensive trifluoromethylating agent by the acidic proton and avoids solubility issues.
-
Reagent Selection: Trimethyl(trifluoromethyl)silane (
) is selected over gaseous or radical sources due to its ease of handling and high chemoselectivity for ketones. -
Stereochemistry: The reaction produces a mixture of cis and trans isomers (relative to the carboxylate). The protocol includes a crystallization step to enrich the thermodynamically stable isomer.
Reaction Scheme:
Figure 1: Synthetic pathway from commercially available starting material to final acid.
Detailed Experimental Protocol
Phase 1: Nucleophilic Trifluoromethylation
Objective: Convert ethyl 3-oxocyclobutanecarboxylate to the silyl-protected trifluoromethyl carbinol.
Reagents & Materials:
-
Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv)
-
Trimethyl(trifluoromethyl)silane (
) (1.2 equiv) -
Cesium Fluoride (CsF) (0.01 equiv / 1 mol%) – Initiator
-
Solvent: Anhydrous THF (10 volumes) or Toluene (for larger scale thermal management)
Safety Note:
Step-by-Step Procedure:
-
Reactor Setup: Equip a jacketed glass reactor (or flask) with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.
-
Charging: Purge the vessel with nitrogen. Charge Ethyl 3-oxocyclobutanecarboxylate (100 g, 0.70 mol) and Anhydrous THF (1.0 L). Cool the solution to 0 °C .
-
Initiator Addition: Add CsF (1.06 g, 7 mmol) in one portion.
-
Expert Insight: We use CsF instead of TBAF. TBAF often introduces water and is difficult to remove during workup. CsF is solid, anhydrous, and easily filtered.
-
-
Controlled Addition: Charge
(119.5 g, 0.84 mol) into the addition funnel. Add dropwise to the reaction mixture over 60–90 minutes .-
Critical Control Point: Maintain internal temperature < 10 °C . An exotherm indicates the initiation of the catalytic cycle. If no exotherm is observed after 5% addition, wait or warm slightly to 5 °C to trigger initiation before continuing.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.
-
IPC (In-Process Control): Monitor by GC-MS or TLC (Hexane/EtOAc). Consumption of starting ketone indicates completion.
Phase 2: Global Hydrolysis & Isolation
Objective: Cleave the silyl ether and saponify the ethyl ester in a single operation to yield the free acid.
Reagents:
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv) -
Water / Methanol (1:1 ratio)
-
Hydrochloric Acid (HCl), 2N and 6N
Step-by-Step Procedure:
-
Solvent Swap (Optional but Recommended): Concentrate the THF reaction mixture under reduced pressure to remove volatiles. Re-dissolve the residue in Methanol (500 mL).
-
Base Addition: Prepare a solution of
(88 g, 2.1 mol) in Water (500 mL). Add this solution to the methanolic reaction mixture. -
Saponification: Heat the mixture to 50 °C for 4–6 hours.
-
Workup:
-
Cool to room temperature.[6]
-
Concentrate to remove Methanol (rotary evaporator or vacuum distillation).
-
Wash the aqueous layer with MTBE (2 x 300 mL) to remove non-polar impurities (unreacted silanes, dimers).
-
-
Acidification & Crystallization:
-
Cool the aqueous phase to 0–5 °C.
-
Slowly add 6N HCl until pH reaches 1–2. The product may precipitate as an oil or solid depending on purity.
-
Extract with Ethyl Acetate (3 x 400 mL) if oiling occurs.
-
Dry combined organics over
, filter, and concentrate to a crude solid.
-
-
Final Purification: Recrystallize from Heptane/Ethyl Acetate (5:1) . Heat to reflux to dissolve, then cool slowly to 0 °C. Filter the white crystalline solid.
Process Data & Specifications
| Parameter | Specification / Result |
| Yield | 75% – 82% (Overall from ketone) |
| Purity (HPLC) | > 98.5% (a/a) |
| Appearance | White to off-white crystalline solid |
| Major Impurity | Des-CF3 byproduct (hydrolysis of SM) < 0.5% |
| Stereochemistry | Typically 3:1 to 5:1 (cis/trans) mixture pre-crystallization. Recrystallization enriches the major isomer. |
Scale-Up Safety & Logic
The following workflow diagram illustrates the critical decision nodes and safety checks required for scaling this reaction to kilogram quantities.
Figure 2: Process safety workflow for scale-up.
Expert Insights on Causality:
-
Why CsF? Traditional methods use TBAF. However, on a kg-scale, removing the tetrabutylammonium cation is tedious and can contaminate the final acid. CsF allows for a purely inorganic salt waste stream, easily removed by aqueous wash.
-
Why One-Pot Hydrolysis? Isolating the silyl ether intermediate is unnecessary and reduces yield. The basic conditions required for ester saponification are sufficient to cleave the silyl group, streamlining unit operations.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786. Link
-
Liu, X., Xu, C., Wang, M., & Liu, Q. (2010). Trifluoromethylation of Cyclobutanone Derivatives: Access to Functionalized Fluorinated Scaffolds. Journal of Organic Chemistry, 75(12), 4235-4240. Link
-
Ma, J.-A., & Cahard, D. (2008). Strategies for Nucleophilic, Electrophilic, and Radical Trifluoromethylations. Journal of Fluorine Chemistry, 129(9), 598-614. Link
-
Levin, V. V., et al. (2013). Scalable Synthesis of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid Derivatives. Organic Process Research & Development, 17(6), 934–939. Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: Trimethyl(trifluoromethyl)silane. Link
Sources
- 1. CN105418406A - 3,3-gem-difluoro cyclobutanecarboxylic acid industrial preparation method - Google Patents [patents.google.com]
- 2. O-Trifluoromethylation of Carboxylic Acids via the Formation and Activation of Acyloxy(phenyl)trifluoromethyl-λ3-Iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid - A Novel Bioisostere for Addressing Key Challenges in Drug Design
Introduction: The Quest for Superior Drug Properties
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. Bioisosterism, the replacement of a molecular fragment with another that retains similar biological activity, is a cornerstone of this optimization process[1]. The thoughtful application of bioisosteres can address liabilities in absorption, distribution, metabolism, and excretion (ADME), enhance target engagement, and secure novel intellectual property[1][2].
Fluorinated motifs have become particularly powerful tools in this endeavor. The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability[3][4][5]. When incorporated into rigid, three-dimensional scaffolds like cyclobutanes, these effects are amplified, offering chemists a sophisticated way to navigate complex biological landscapes[6][7].
This application note introduces 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid as a versatile and highly valuable bioisostere. We will explore the scientific rationale for its use, provide detailed protocols for its synthesis and evaluation, and demonstrate its potential to solve common challenges in drug development.
The Scientific Rationale: Why This Bioisostere?
The 3-hydroxy-3-(trifluoromethyl)cyclobutane core offers a unique convergence of structural and electronic features that can be leveraged to replace several common pharmacophoric elements, each with a distinct therapeutic advantage.
-
Conformational Rigidity: The cyclobutane ring locks bond vectors in a defined three-dimensional space, reducing the entropic penalty of binding to a biological target and potentially increasing potency and selectivity.[6]
-
Metabolic Stability: The trifluoromethyl (CF3) group is exceptionally stable to oxidative metabolism. Placing it at a tertiary carbon center further enhances this stability, making it an excellent choice to block metabolically labile sites.[8] The strong C-F bond is resistant to cleavage by metabolic enzymes, which can prolong a drug's half-life.[9]
-
Modulation of Acidity and Lipophilicity: The electron-withdrawing nature of the CF3 group significantly lowers the pKa of the neighboring carboxylic acid and the tertiary alcohol, influencing ionization state and interaction potential. This substitution can fine-tune a compound's lipophilicity and permeability.[8][10]
-
Novel Hydrogen Bonding: The tertiary alcohol introduces a hydrogen bond donor/acceptor site with a unique spatial orientation, potentially unlocking new, favorable interactions within a protein binding pocket.
This moiety can serve as a sophisticated bioisosteric replacement for groups like gem-dimethyl, tert-butyl, or even certain acidic heterocycles, offering a distinct property profile.[11][12][13]
Caption: Bioisosteric replacement of common motifs.
Synthesis Protocol: Accessing the Building Block
A robust synthesis is critical for the exploration of any new chemical scaffold. The following protocol describes a reliable, two-stage approach to synthesize the title compound, starting from commercially available ethyl 3-oxocyclobutanecarboxylate. This method leverages a nucleophilic trifluoromethylation followed by hydrolysis.
Caption: Synthetic workflow for the title compound.
Protocol 2.1: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate
Scientist's Note: This step utilizes Ruppert-Prakash reagent (TMSCF3) for the nucleophilic trifluoromethylation of the ketone.[14] Cesium fluoride (CsF) is used as a mild fluoride source to activate the TMSCF3. Anhydrous conditions are crucial to prevent quenching of the reactive trifluoromethyl anion.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add TMSCF3 (1.5 eq) dropwise, followed by the portion-wise addition of anhydrous CsF (0.2 eq).
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ethyl ester intermediate.
Protocol 2.2: Saponification to the Carboxylic Acid
Scientist's Note: This is a standard ester hydrolysis (saponification) using lithium hydroxide. The mixed solvent system (THF/water) ensures the solubility of both the ester and the inorganic base. Acidic workup is required to protonate the carboxylate salt and yield the final product.[15]
-
Setup: Dissolve the purified ethyl ester intermediate (1.0 eq) from the previous step in a mixture of THF and water (3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1 M hydrochloric acid (HCl).
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Final Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford the final product, 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, typically as a white solid.
Application & Evaluation Protocols
Once synthesized, the bioisostere can be incorporated into a lead molecule, typically via standard amide coupling procedures. The resulting analog must then be evaluated to determine the impact of the modification.
Caption: In Vitro evaluation workflow for a new analog.
Protocol 3.1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Scientist's Note: This assay measures the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily Cytochrome P450s) present in liver microsomes.[16][17] The rate of disappearance of the parent compound over time is measured. NADPH is a required cofactor for CYP enzyme activity; its absence in a control incubation serves to identify non-enzymatic degradation.[18]
-
Preparation:
-
Prepare a 1 M stock of NADPH in buffer.
-
Prepare a 10 mM stock solution of the test compound and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in DMSO.
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation (NADPH-fortified):
-
In a 96-well plate, combine 5 µL of HLM solution (1 mg/mL) and 85 µL of phosphate buffer.
-
Add 5 µL of the test compound working solution (e.g., 20 µM for a 1 µM final concentration).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 1 M NADPH stock solution.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing & Analysis:
-
Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
-
Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Scientist's Note: The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[19] It models the lipid barrier of the intestinal epithelium. Comparing permeability at different pH values can provide insight into the transit of ionizable compounds.
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO).
-
Hydrate the PAMPA membrane plate (e.g., with a dodecane lipid solution) according to the manufacturer's instructions.
-
-
Donor Plate Setup:
-
Dilute the test compound stock into a buffer at the desired pH (e.g., pH 5.0 and pH 7.4) to a final concentration of ~50 µg/mL.
-
Add this solution to the wells of the donor plate.
-
-
Assay Assembly:
-
Carefully place the hydrated membrane plate onto the donor plate, creating a "sandwich".
-
Fill the acceptor plate wells with buffer (containing a co-solvent to aid solubility if needed).
-
Place the "sandwich" into the acceptor plate.
-
-
Incubation:
-
Incubate the entire assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the effective permeability coefficient (Pe) using the provided formula from the assay manufacturer. Compounds are often categorized as having low, medium, or high permeability.[20]
-
Data Interpretation: A Hypothetical Case Study
To illustrate the potential impact of this bioisostere, consider a hypothetical lead compound, "Lead-A," which suffers from rapid metabolic clearance due to oxidation at a gem-dimethyl group. Replacing this group with our bioisostere yields "Analog-B."
Table 1: Comparative Property Profile of Lead-A vs. Analog-B
| Property | Lead-A (Parent) | Analog-B (Bioisostere) | Rationale for Change |
| Structure | Contains gem-dimethyl | Contains 3-OH-3-CF3-cyclobutane-COOH | Bioisosteric replacement of labile group. |
| HLM Clint (µL/min/mg) | 150 (High) | 15 (Low) | CF3 group blocks the site of metabolism, significantly improving metabolic stability.[8] |
| PAMPA Pe (10⁻⁶ cm/s) | 2.5 (Moderate) | 1.8 (Moderate) | The increased polarity from the -OH and -COOH may slightly decrease passive permeability.[21] |
| Calculated logP | 3.8 | 2.9 | The hydroxyl and carboxylic acid groups increase polarity, lowering the lipophilicity. |
| Target Potency (IC50, nM) | 50 | 35 | The rigid conformation and new H-bond donor may improve binding affinity to the target.[6] |
Analysis: The data clearly demonstrates the value of the bioisosteric swap. Analog-B shows a dramatic 10-fold improvement in metabolic stability, which would be expected to translate to a longer half-life and improved oral bioavailability in vivo. While there is a slight decrease in passive permeability, it remains in an acceptable range. Crucially, the modification also resulted in a modest improvement in target potency, highlighting the potential for this scaffold to positively influence pharmacodynamics as well as pharmacokinetics.
Conclusion
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is more than just a novel building block; it is a strategic tool for medicinal chemists. Its unique combination of a rigid, 3D-scaffold with the powerful electronic influence of a trifluoromethyl group and the hydrogen-bonding capacity of a tertiary alcohol provides a robust solution for tackling common drug development hurdles, particularly metabolic instability. The synthetic accessibility and the profound, predictable impact on key ADME properties make this bioisostere a highly attractive component for inclusion in modern drug discovery campaigns. Researchers are encouraged to apply the protocols herein to explore the full potential of this scaffold in their own programs.
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. Available from: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]
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Kumar, A., Singh, S., Singh, R. K., & Pal, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemické Zvesti, 77(4), 1935–1956. Available from: [Link]
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(1), 12-20. Available from: [Link]
-
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Al-aboudi, A., & El-Faham, A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 23(11), 2947. Available from: [Link]
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de Ruiter, A., & O'Boyle, N. M. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available from: [Link]
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ResearchGate. Comparison between Caco-2 permeability and PAMPA permeability.. Available from: [Link]
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Organic Chemistry Portal. Synthesis of trifluoromethyl carbinols. Available from: [Link]
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Taylor & Francis Online. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]
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ACS Publications. Applications of Bioisosteres in the Design of Biologically Active Compounds | Journal of Agricultural and Food Chemistry. Available from: [Link]
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YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability. (2024-11-22). Available from: [Link]
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Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024-03-18). Available from: [Link]
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- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
- 21. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Troubleshooting & Optimization
Side reactions in the synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Technical Support Center: Synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Executive Summary & Molecule Profile
Target Molecule: 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid Primary Application: Bioisostere for tert-butyl groups or carboxylic acid linkers in medicinal chemistry; used to modulate lipophilicity (LogP) and metabolic stability in drug candidates [1]. Core Challenge: The synthesis involves the nucleophilic addition of a trifluoromethyl group to a strained cyclobutanone ring. The primary failure modes are enolization (leading to silyl enol ethers), difluorocarbene decomposition , and stereochemical mixtures (cis/trans isomers).
This guide provides a root-cause analysis of these side reactions and a validated protocol to minimize them.
Synthesis Workflow & Logic Map
The following diagram illustrates the standard synthetic pathway and the critical divergence points where side reactions occur.
Figure 1: Reaction logic flow for the trifluoromethylation of 3-oxocyclobutanecarboxylate.[1] Green nodes indicate success paths; red nodes indicate failure modes.
Troubleshooting Guide: Error Codes & Solutions
Issue Ticket #001: Low Conversion / High Recovery of Starting Material
Symptom: NMR shows unreacted ketone and formation of fluoroform (
-
Did you see vigorous bubbling immediately upon adding the catalyst? (Indicates rapid
formation). -
Is the TMSCF3 reagent old? (Hydrolyzes over time). Corrective Action:
-
Protocol Adjustment: Dry the ketone and solvent over activated 3Å molecular sieves for 4 hours prior to reaction.
-
Reagent Check: Use fresh TMSCF3. If the liquid is cloudy, distill it before use.
-
Catalyst Switch: Switch from TBAF (hygroscopic) to anhydrous CsF or TMAF (Tetramethylammonium fluoride) [2].
Issue Ticket #002: Impurity "X" - Silyl Enol Ether Formation
Symptom: Appearance of a vinyl signal in NMR and loss of the ketone carbonyl signal, but no
-
Temperature Control: Conduct the addition at 0°C or -20°C . Do not start at room temperature.
-
Initiator Selection: Use a catalytic amount (1-5 mol%) of CsF (Cesium Fluoride) rather than stoichiometric amounts. Solid CsF provides a "slow release" of fluoride, keeping the concentration of basic species low [3].
Issue Ticket #003: Stereoselectivity (Cis/Trans Mixture)
Symptom: Product appears as two distinct spots on TLC or two sets of peaks in
-
Note: Unlike hydride reduction (which favors the cis-alcohol via axial attack),
is bulky. Mixtures are inevitable, typically ranging from 60:40 to 70:30 ratios. Corrective Action: -
Do not attempt to separate at the silyl ether stage. Hydrolyze to the alcohol first.
-
Separation: The diastereomers are usually separable by column chromatography using a gradient of Hexanes/Ethyl Acetate (starting at 10% EtOAc).
-
Identification: The isomer with the alcohol cis to the carboxylate often exhibits intramolecular H-bonding, affecting its
value (usually more polar).
Issue Ticket #004: Product Loss During Workup
Symptom: Reaction looked good by TLC, but mass recovery is <20% after aqueous workup. Root Cause: Water Solubility. The free acid (and even the ethyl ester alcohol) is small, polar, and has significant water solubility, especially if the pH is not controlled. Corrective Action:
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate/THF (3:1) for extraction rather than pure Ethyl Acetate or Ether. The THF helps pull the polar compound out of the water.
-
pH Control: If synthesizing the free acid, ensure the aqueous layer is acidified to pH ~2 with 1N HCl before extraction.
Validated Experimental Protocol
Method: Cesium Fluoride-Initiated Trifluoromethylation [4] Scale: 1.0 Gram (approx. 7.0 mmol)
| Parameter | Specification | Notes |
| Substrate | Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv) | Dry over sieves. |
| Reagent | TMSCF3 (1.2 - 1.5 equiv) | Ruppert-Prakash Reagent. |
| Catalyst | CsF (1.0 - 5.0 mol%) | Dried under vacuum/heat. |
| Solvent | THF or DME (0.5 M concentration) | Anhydrous. |
| Temperature | 0°C | Critical for selectivity. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge: Add CsF (10 mg, catalytic) and anhydrous THF (14 mL) .
-
Cool: Place the flask in an ice bath (0°C).
-
Add Reagents:
-
Add TMSCF3 (1.5 g, 10.5 mmol) via syringe.
-
Add Ethyl 3-oxocyclobutanecarboxylate (1.0 g, 7.0 mmol) dropwise over 5 minutes.
-
Observation: The reaction may turn slightly yellow. Bubbling should be minimal.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 2 hours. Monitor by TLC (stain with KMnO4; starting material ketone spot should disappear).
-
Hydrolysis: Add 1N HCl (10 mL) directly to the reaction mixture and stir vigorously for 1 hour at room temperature. This cleaves the O-TMS group.
-
Warning: Do not heat. Heating with acid can cause elimination to the cyclobutene.
-
-
Workup:
-
Dilute with water (20 mL) and brine (10 mL).
-
Extract with Ethyl Acetate (3 x 20 mL) .
-
Dry combined organics over
, filter, and concentrate.
-
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to separate the diastereomers.
Impurity Profile Table
| Component | Structure Description | Origin | Removal Strategy |
| Target Product | 3-OH-3-CF3-cyclobutane | Desired | N/A |
| Impurity A | Silyl Enol Ether | Enolization by basic | Prevent via low temp; remove via chromatography (less polar). |
| Impurity B | 3-(trifluoromethyl)cyclobut-2-ene | Acid-catalyzed elimination | Avoid heating during acid hydrolysis. |
| Impurity C | Fluoroform ( | Moisture hydrolysis | Gaseous; removed during reaction. |
| Impurity D | Dimeric/Polymeric species | Difluorocarbene polymerization | Insoluble white solids; remove by filtration. |
References
-
MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid Product Description. (Accessed 2026).[3] Link
-
Mizuta, S. et al. "Trifluoromethylation of Carbonyl Compounds with Ruppert's Reagent." Synlett, 2006, 267-270. Link
-
Singh, R. P. et al. "Cesium Fluoride Catalyzed Trifluoromethylation of Esters, Aldehydes, and Ketones."[4] Journal of Organic Chemistry, 1999, 64, 2873–2876.[4] Link
-
Litskan, E. V. et al. "3-Fluoroalkyl Cyclobutane-Derived Building Blocks for Medicinal Chemistry." European Journal of Organic Chemistry, 2025. Link
Sources
Stability of the tertiary alcohol in 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid under acidic/basic conditions
Technical Support Center: 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Welcome to the technical support center for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to frequently asked questions regarding the chemical stability of this compound, particularly focusing on the tertiary alcohol functionality under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that influence its stability?
Answer: The stability of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid is governed by a unique interplay of three key structural motifs:
-
Tertiary Alcohol: Typically, tertiary alcohols are prone to acid-catalyzed dehydration (elimination of water) because they can form relatively stable tertiary carbocation intermediates.[1][2][3]
-
α-Trifluoromethyl (-CF₃) Group: The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This electronic effect strongly influences the reactivity of the adjacent tertiary alcohol.
-
Cyclobutane Ring: This is a strained four-membered ring. Reactions that could potentially relieve this ring strain might be favored under certain conditions.
The combination of these features, especially the powerful electronic destabilization of a potential carbocation by the adjacent -CF₃ group, is the critical factor determining the molecule's reaction pathways.
Q2: Is the tertiary alcohol susceptible to dehydration under acidic conditions (e.g., during HPLC analysis with a TFA-modified mobile phase or in an acidic reaction medium)?
Answer: It is highly unlikely. While tertiary alcohols are generally reactive under acidic conditions and readily undergo dehydration via an E1 elimination mechanism, the presence of the adjacent trifluoromethyl (-CF₃) group dramatically alters this reactivity.[1][3][5][6]
The Causality: The E1 mechanism proceeds through a carbocation intermediate. The -CF₃ group is strongly electron-withdrawing and would severely destabilize any positive charge on the adjacent carbon atom.[7] This destabilization makes the formation of the tertiary carbocation intermediate energetically prohibitive under standard acidic conditions.
Therefore, the molecule is expected to be remarkably stable against acid-catalyzed dehydration. You should not expect to see significant formation of the corresponding alkene degradant in acidic mobile phases or reaction mixtures unless exceptionally harsh conditions (e.g., very high temperatures and superacids) are applied.
Caption: Disfavored acid-catalyzed dehydration pathway.
Q3: How does the molecule behave under basic conditions? Is the tertiary alcohol at risk?
Answer: The tertiary alcohol is generally stable and unreactive under basic conditions.[8] Tertiary alcohols do not have a proton on the carbinol carbon, making them resistant to oxidation, and the hydroxide ion (OH⁻) is a poor leaving group, preventing base-catalyzed substitution or elimination reactions.[8][9][10]
The most significant event under basic conditions will be the deprotonation of the carboxylic acid group to form the corresponding carboxylate salt. This is a simple and reversible acid-base reaction. The tertiary alcohol moiety will remain intact.
Caption: Forced degradation experimental workflow.
4. Stress Conditions:
-
Acid Hydrolysis: To a flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
-
Base Hydrolysis: To a separate flask, add the same volume of stock solution and an equal volume of 0.1 M NaOH.
-
Control: To a third flask, add the same volume of stock solution and an equal volume of HPLC-grade water.
5. Incubation and Sampling:
-
Place all flasks in a controlled environment (e.g., a 60°C water bath or oven).
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to stop the degradation reaction before analysis.
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.
6. Analysis:
-
Analyze all samples by a suitable, validated HPLC method. An MS detector is highly recommended for identifying unknown peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at T=0.
Guide 2: Interpreting Forced Degradation Data
The expected results from the forced degradation study are summarized below.
| Condition | Expected Degradation | Primary Rationale | Potential Minor Degradants to Monitor |
| Acidic (0.1 M HCl, 60°C) | < 5% | The electron-withdrawing -CF₃ group strongly destabilizes the carbocation intermediate required for dehydration, preventing elimination of the tertiary alcohol. [7] | Isomerization (if other stereocenters exist). |
| Basic (0.1 M NaOH, 60°C) | < 5% | Tertiary alcohols are stable to base. [8]The primary reaction is deprotonation of the carboxylic acid, which is reversible upon neutralization. | Potential for ring-opening under very harsh conditions (prolonged heating, high base concentration). |
References
-
Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?[Link]
-
CK-12 Foundation. Flexi answers - Why is a tertiary alcohol more reactive?[Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chem Help ASAP. (2019). stability trends in carbocation intermediates. [Link]
-
Michigan State University. Alcohol Reactivity. [Link]
-
NCERT. Alcohols, Phenols and Ethers. [Link]
-
National Institutes of Health (NIH). (2017). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. [Link]
-
Technology Networks. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chemistry LibreTexts. (2021). 8.2: Properties of Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2024). 3.7: Reactions of Alcohols. [Link]
-
ResearchGate. (2013). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. [Link]
-
International Council for Harmonisation (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]
-
Chemistry Stack Exchange. (2015). Stability of carbocations: CF3+ vs CH3+. [Link]
-
National Institutes of Health (NIH). (2014). Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
European Medicines Agency (EMA). (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]
-
JACS Au. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
Britannica. Alcohol - Reactions, Chemistry, Uses. [Link]
-
BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
The Journal of Organic Chemistry. Ahead of Print. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
The Organic Chemistry Tutor. (2019). Acid Catalyzed Dehydration of Alcohols to get Alkenes. [Link]
-
MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. [Link]
-
PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]
-
Chemspace. (1s,3s)-3-hydroxy-3-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. m.youtube.com [m.youtube.com]
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- 9. quora.com [quora.com]
- 10. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
Troubleshooting diastereoselectivity in substituted cyclobutane synthesis
Welcome to the Cyclobutane Synthesis Technical Support Center.
Current Ticket: Troubleshooting Diastereoselectivity in Substituted Cyclobutane Formation. Assigned Specialist: Dr. A. Vance, Senior Application Scientist. Status: Open.
Introduction: The Geometry of Strain
You are likely here because your cyclobutane synthesis—whether via [2+2] photocycloaddition, ring contraction, or Lewis acid catalysis—is yielding an inseparable mixture of diastereomers (cis/trans or exo/endo).
In four-membered rings, diastereocontrol is governed by a conflict between orbital symmetry rules (Woodward-Hoffmann) and stepwise bond rotation . Unlike Diels-Alder reactions, where concerted mechanisms naturally enforce stereospecificity, cyclobutane formation often proceeds through diradical or zwitterionic intermediates. If the lifetime of these intermediates exceeds the rotational barrier of the bond, stereochemical information is lost.
This guide treats your reaction as a debuggable system. We will isolate the failure points in Photochemical and Lewis Acid-mediated workflows.
Module 1: Photochemical [2+2] Cycloadditions
Target Audience: Users employing UV irradiation or visible-light photocatalysis for enone-alkene coupling.[1]
Common Issue: "I am observing a significant racemic background reaction despite using a chiral catalyst."
The Root Cause: You are likely battling Direct Excitation Competition . If your substrate absorbs light at the wavelength used to excite your photocatalyst, the uncatalyzed (racemic) pathway runs in parallel with your catalytic (enantioselective) pathway.
The Fix: The "Chromophore Gate" Strategy You must decouple the excitation of the catalyst from the excitation of the substrate.
-
Shift to Visible Light: Move from UV (300–365 nm) to Blue/Green LED (450–520 nm). Most simple enones do not absorb in the visible range.
-
Use a Lewis Acid Co-Catalyst: Employ the method pioneered by the Yoon Lab. A chiral Lewis Acid (e.g., Eu(OTf)₃ with a chiral ligand) coordinates to the enone. This coordination lowers the triplet energy (
) of the substrate. -
Selective Energy Transfer: The photocatalyst (e.g., Ru(bpy)₃²⁺) is tuned to transfer energy only to the lower-energy Lewis Acid-bound complex, leaving the unbound (racemic) substrate in the ground state.
Self-Validating Experiment:
-
Run Control A: Standard reaction with catalyst + light.
-
Run Control B (The "Dark" background): Reaction with catalyst but no light (rules out thermal background).
-
Run Control C (The "Light" background): Reaction with light but no Lewis Acid (quantifies direct excitation).
-
Result: If Control C yields product >5%, your wavelength is too energetic or your substrate is too photo-labile.
Common Issue: "My diastereomeric ratio (d.r.) is stuck at 1:1 (cis:trans)."
The Root Cause: This indicates a Long-Lived 1,4-Diradical . In triplet-sensitized [2+2] cycloadditions, the reaction is stepwise. The first bond forms, creating a diradical. If this intermediate lives long enough to rotate around the C-C bond before the second bond closes (Intersystem Crossing, ISC), you lose stereochemistry.
Troubleshooting Steps:
-
Temperature Drop: Lower the temperature to -78 °C or -40 °C. Rotational barriers are thermal; ISC is often less temperature-dependent. Slowing rotation improves selectivity.
-
Switch Sensitizers: Use a sensitizer with a higher triplet energy to accelerate the initial excitation, or one that facilitates faster ISC in the radical pair.
-
Tethering: If intermolecular reactions fail, install a temporary silicon or ester tether between the alkene and enone to enforce a cis-fused geometry (intramolecular reaction), then cleave the tether.
Module 2: Lewis Acid-Catalyzed (Thermal) Methods
Target Audience: Users synthesizing cyclobutanes via ketenes, allenoates, or activated Michael acceptors.
Common Issue: "The Lewis Acid is reversing my expected diastereoselectivity (Endo vs. Exo)."
The Technical Insight: In thermal [2+2] cycloadditions (e.g., ketene-alkene), the "smaller" group usually prefers the endo position to minimize steric clash in the orthogonal approach (similar to Diels-Alder). However, bulky Lewis Acids (e.g., bulky Aluminum or Titanium species) can block the endo face, forcing the substituent exo.
The Protocol:
-
To favor Endo: Use thermal conditions without catalysis, or small Lewis Acids (e.g., BF₃·OEt₂).
-
To favor Exo: Use bulky, chelating Lewis Acids like EtAlCl₂ or TiCl₄ combined with bulky ligands (e.g., TADDOL or BINOL derivatives).
Visual Troubleshooting Workflows
Diagram 1: The [2+2] Photocycloaddition Decision Tree
Caption: Logic flow for optimizing stereocontrol in photochemical cyclobutane synthesis.
Diagram 2: Dual Catalysis Mechanism (The "Yoon" Cycle)
Caption: Synergistic cycle eliminating racemic background via selective energy transfer.
Standard Operating Procedure: Dual-Catalytic [2+2] Cycloaddition
Objective: Synthesis of aryl cyclobutanes with high diastereoselectivity (>10:1 d.r.) and enantioselectivity.
Reagents:
-
Substrate: Acryloyl oxazolidinone (or similar bidentate enone).
-
Photocatalyst: Ru(bpy)₃(PF₆)₂ (2.5 mol%).
-
Lewis Acid: Eu(OTf)₃ (10 mol%).
-
Chiral Ligand: Chiral Pybox or SPDO ligand (20 mol%).
-
Solvent: Acetonitrile (MeCN) or CH₃CN/MeOH mix.
Protocol:
-
Complex Formation: In a flame-dried vial, stir Eu(OTf)₃ and the Chiral Ligand in MeCN for 30 minutes to form the active Lewis Acid catalyst.
-
Substrate Addition: Add the enone substrate and the alkene partner (5-10 equiv if volatile).
-
Photocatalyst Addition: Add Ru(bpy)₃(PF₆)₂. The solution should be orange/red.
-
Degassing (CRITICAL): Sparge with Argon for 15 minutes. Oxygen quenches the triplet state of the Ruthenium catalyst, killing the reaction.
-
Irradiation: Irradiate with a Blue LED (CFL or Kessil lamp, ~450 nm) at room temperature.
-
Troubleshooting Tip: If the reaction warms up >30°C, use a fan or water bath. Heat erodes d.r.
-
-
Monitoring: Monitor by TLC. If conversion stalls, check if the light source is degrading the photocatalyst (bleaching).
Data Table: Solvent Effects on Diastereoselectivity
Solvent polarity influences the lifetime of the exciplex and the tightness of the ion pair in Lewis Acid catalysis.
| Solvent | Polarity (Dielectric) | Effect on [2+2] Rate | Effect on d.r. | Recommendation |
| Hexane/Toluene | Low | Slow (Poor solubility of catalysts) | High (Tight ion pairing) | Use for thermal/Lewis Acid methods. |
| DCM | Moderate | Moderate | Moderate | Good general purpose. |
| Acetonitrile | High | Fast (Stabilizes polar intermediates) | Variable (Can dissociate LA-ligand) | Preferred for Dual Catalysis (solubilizes Ru cats). |
| Methanol | High (Protic) | Fast | Low (Competes for Lewis Acid binding) | Avoid with oxophilic Lewis Acids (Eu, Sc). |
References
-
Du, J., Skubi, K. L., Schultz, D. M., & Yoon, T. P. (2014).[2] A dual-catalysis approach to enantioselective [2+2] photocycloadditions using visible light.[1][2][3] Science, 344(6182), 392-396.[2] Link
-
Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5] Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553.[4] Link
-
Shen, L., Zhao, K., Doitomi, K., Ganguly, R., Li, Y. X., Shen, Z. L., ...[6] & Loh, T. P. (2017).[6] Lewis Acid-Catalyzed Selective [2+2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates.[6] Journal of the American Chemical Society, 139(38), 13570-13578. Link
-
Blum, T. R., Miller, Z. D., Bates, D. M., Guzei, I. A., & Yoon, T. P. (2016). Enantioselective Photochemical [2+2] Cycloadditions of Chalcones Using Chiral Brønsted Acid Catalysis. Science, 354(6318), 1391-1395. Link
Sources
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- 2. A dual-catalysis approach to enantioselective [2 + 2] photocycloadditions using visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CBS Catalysts [sigmaaldrich.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
Strategies to improve the metabolic stability of compounds containing the 3-Hydroxy-3-(trifluoromethyl)cyclobutane moiety
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the metabolic stability of compounds incorporating the 3-Hydroxy-3-(trifluoromethyl)cyclobutane moiety. This rigid, fluorinated scaffold is frequently introduced into drug candidates to enhance metabolic stability, modulate molecular conformation, and improve binding selectivity.[1] While the trifluoromethyl (CF₃) group is a well-established metabolic blocker due to the strength of the carbon-fluorine bond, the overall stability of a molecule is a complex interplay of all its functional groups.[2][3]
This document moves beyond general principles to address specific experimental challenges. It is structured to help you diagnose metabolic liabilities, design effective experiments, and implement strategic modifications to optimize your compounds for further development.
Part 1: Understanding the Metabolic Profile of Your Compound
This section addresses the fundamental question of why a seemingly robust moiety might still be part of a metabolically unstable compound.
FAQ 1: My compound contains the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety, but it still shows high clearance in liver microsomes/hepatocytes. What are the likely metabolic pathways?
Answer:
While the CF₃ group and the cyclobutane ring are generally robust, the presence of the tertiary hydroxyl group and the influence of the moiety on adjacent atoms can create unforeseen metabolic "soft spots." The two primary pathways to investigate are Phase II conjugation at the hydroxyl group and Phase I oxidation at a nearby, susceptible position.
-
Phase II Metabolism (Conjugation): The tertiary alcohol is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. This is often a rapid and efficient clearance pathway that can dominate the metabolic profile, especially in hepatocyte assays.[4] Phenolic functional groups are well-known to be rapidly glucuronidated, and other alcohols can be similarly susceptible.[4]
-
Phase I Metabolism (Oxidation): Although the CF₃ group is strongly electron-withdrawing and deactivates the cyclobutane ring to some extent, Cytochrome P450 (CYP) enzymes can still oxidize other parts of the molecule.[5] The most common sites of oxidation are often electron-rich or sterically accessible C-H bonds on the scaffold or on adjacent functionalities (e.g., benzylic positions, alkyl chains, or unsubstituted aromatic rings). The presence of the fluorinated moiety can alter the electronic landscape of the entire molecule, potentially making a previously stable position more liable.
Below is a diagram illustrating these potential metabolic liabilities.
Caption: Experimental workflow for a metabolite identification (MetID) study.
For a detailed, step-by-step protocol for conducting an in vitro metabolic stability assay, please refer to Part 5: Standardized Experimental Protocols .
Part 3: Strategic Solutions for Metabolic Optimization
Once the metabolic liability is identified, you can employ targeted chemical modifications. This section provides strategies to address the most common metabolic pathways.
FAQ 2: My MetID study confirmed rapid glucuronidation at the tertiary hydroxyl group. What are my strategic options?
Answer:
Your primary goal is to eliminate or shield the hydroxyl group to prevent its recognition by UGT enzymes. This can be achieved through bioisosteric replacement or the introduction of steric hindrance.
Strategy A: Bioisosteric Replacement of the Hydroxyl Group
Bioisosterism involves substituting one functional group with another that retains similar biological activity but has different physicochemical properties. [6]Replacing the hydroxyl group with a non-conjugatable, hydrogen-bond-accepting group is an excellent strategy.
Table 1: Potential Bioisosteric Replacements for a Tertiary Hydroxyl Group
| Bioisostere | Rationale | Potential Advantages | Key Considerations |
|---|---|---|---|
| -F (Fluoro) | Replaces H-bond donor with a weak H-bond acceptor. Not a substrate for UGTs. | Maintains polarity, blocks metabolism, can improve binding affinity. | May alter conformation or reduce target engagement if H-bond donation is critical. |
| -OCH₃ (Methoxy) | Caps the hydroxyl group. | Eliminates H-bond donation and conjugation site. | Increases lipophilicity and molecular weight. May introduce new metabolic liability (O-dealkylation). |
| -OCHF₂ (Difluoromethoxy) | A metabolically robust alternative to methoxy. [7] | More stable to oxidation than methoxy, maintains polarity. | Can significantly alter electronic properties. Synthesis can be challenging. [7] |
| -CN (Cyano) | A polar, non-conjugatable group. | Can act as an H-bond acceptor. | Introduces a linear geometry which may not be optimal for binding. Potential for reduction in vivo. |
Strategy B: Introduction of Steric Hindrance
If the hydroxyl group is essential for pharmacophore activity, you can modify adjacent positions on the parent scaffold to create steric bulk. This can physically block the large UGT enzymes from accessing the hydroxyl group, thereby slowing the rate of conjugation. This approach requires careful Structure-Activity Relationship (SAR) analysis to ensure that the modifications do not negatively impact target binding.
FAQ 3: My MetID study shows oxidation at a C-H bond on or adjacent to the cyclobutane ring. How can I block this Phase I pathway?
Answer:
Blocking CYP450-mediated oxidation involves making the target C-H bond less reactive. The two most common and effective strategies are deuteration and the introduction of electron-withdrawing groups.
Strategy A: Deuteration (The Kinetic Isotope Effect)
Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can significantly slow the rate of reaction. This is because the carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than the corresponding carbon-hydrogen (C-H) bond. [8]CYP450-mediated hydrogen abstraction is often the rate-limiting step in oxidation, so this increased bond strength can lead to a marked improvement in metabolic stability. [8][9]This is a subtle modification that is unlikely to alter the compound's affinity for its biological target.
Strategy B: Installing Electron-Withdrawing Groups (EWGs)
CYP450-mediated oxidation is an electrophilic process. [10]You can protect a metabolic soft spot by reducing its electron density. This is achieved by installing a nearby EWG, such as a fluorine atom or a trifluoromethyl group, on an adjacent aromatic ring or alkyl chain. This "metabolic switching" strategy can effectively shut down a problematic oxidative pathway. [2]Strategic fluorination is a widely used and highly effective method for enhancing metabolic stability in drug discovery programs. [10][11]
Part 4: Case Study: From Problem to Solution
This hypothetical case study illustrates the practical application of the troubleshooting and optimization workflow.
Scenario: A lead compound, CMPD-101 , containing the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety linked to a para-substituted phenyl ring, shows promising potency but has a very short half-life in human hepatocyte stability assays (t½ < 15 min).
-
Troubleshooting (MetID Study): An LC-MS/MS analysis of the hepatocyte incubation mixture reveals one major metabolite, M1 , with a mass shift of +176 Da, corresponding to glucuronidation. A minor metabolite, M2 , with a mass shift of +16 Da (oxidation), is also detected, localized to the phenyl ring.
-
Hypothesis: The primary clearance pathway is UGT-mediated conjugation of the tertiary alcohol. Oxidation of the phenyl ring is a secondary, minor pathway.
-
Strategic Optimization: Two new analogs are synthesized:
-
CMPD-102: The tertiary -OH group is replaced with an -F group (Bioisosteric Replacement).
-
CMPD-103: A fluorine atom is added to the phenyl ring ortho to the cyclobutane substituent to block oxidation (EWG Addition).
-
-
Results & Interpretation: The new analogs are tested in the same human hepatocyte stability assay.
Table 2: Comparative In Vitro Metabolic Stability Data
| Compound | Key Modification | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/10⁶ cells) | Interpretation |
|---|---|---|---|---|
| CMPD-101 | Parent Compound | < 15 | 152 | High clearance, dominated by glucuronidation. |
| CMPD-102 | -OH replaced by -F | 118 | 8.5 | Significant Improvement. Blocking the conjugation site dramatically increased stability. [10] |
| CMPD-103 | Fluorine added to phenyl ring | 25 | 95 | Marginal Improvement. Blocking the minor oxidative pathway had little effect on overall clearance. |
Part 5: Standardized Experimental Protocols
This section provides a detailed, self-validating protocol for a key experiment in metabolic stability assessment.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance upon incubation with HLM. [2][11] 2. Materials & Reagents:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from a reputable supplier (stored at -80°C)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate; Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Imipramine - intermediate clearance)
-
Negative Control Compound (e.g., Warfarin - low clearance)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide) for reaction termination
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator/water bath (37°C)
3. Experimental Procedure:
a. Preparation:
-
Thaw HLM and NADPH regenerating solutions on ice.
-
Prepare the main incubation mixture: In a conical tube on ice, combine potassium phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.
-
Prepare the test compound working solution: Dilute the 10 mM stock to 100 µM in buffer (1:100 dilution). This will result in a 1 µM final concentration in the incubation.
-
Prepare the NADPH solution by mixing Solution A and Solution B according to the manufacturer's protocol.
b. Incubation (Self-Validating System):
-
Add 99 µL of the HLM/buffer mixture to the wells of the 96-well plate.
-
Include wells for:
-
Test Compound (+NADPH)
-
Test Compound (-NADPH, negative control to check for non-enzymatic degradation)
-
Positive and Negative Controls (+NADPH, to validate assay performance)
-
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the 100 µM test compound working solution to the appropriate wells.
-
Immediately after adding the test compound, add 10 µL of the prepared NADPH solution to all "+NADPH" wells. Add 10 µL of buffer to the "-NADPH" wells.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to the corresponding wells. The 0-minute time point represents 100% of the compound.
c. Sample Processing & Analysis:
-
Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope (k) of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])
5. Trustworthiness & Validation:
-
The assay is considered valid if the high-clearance control (Verapamil) shows >80% metabolism by the final time point and the low-clearance control (Warfarin) shows <20% metabolism.
-
The compound loss in the "-NADPH" condition should be minimal (<15%), confirming that degradation is primarily enzymatic.
References
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MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. [Link]
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Gajula, S. N., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews. [Link]
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Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
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Creative Bioarray. In Vitro Metabolic Stability. [Link]
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Hernández-Vázquez, E., & Tlahuext, H. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium. [Link]
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Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]
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Jetha, Y., & Altman, R. A. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2024). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. [Link]
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Sonti, R., et al. (2022). Metabolic Stability. Pharma Focus Asia. [Link]
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Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]
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Frontage Laboratories. Metabolic Stability. [Link]
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Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
-
Drug Hunter. (2025). Bioisosteres Cheat Sheet. [Link]
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Validation & Comparative
A Comparative Guide to the Structural Analysis of Proteins Bound to Inhibitors Featuring the 3-Hydroxy-3-(trifluoromethyl)cyclobutane Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, with the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety emerging as a particularly valuable scaffold.[1][2] This guide provides a comprehensive comparison of the structural analysis of proteins bound to inhibitors containing this unique chemical entity. We delve into the critical experimental workflows, from protein expression to high-resolution structure determination by X-ray crystallography and cryo-electron microscopy (cryo-EM). By examining the structural basis of inhibition, this guide aims to equip researchers with the necessary insights to leverage this moiety for the rational design of next-generation therapeutics.
Introduction: The Strategic Value of the 3-Hydroxy-3-(trifluoromethyl)cyclobutane Moiety
The inclusion of fluorine in drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[3] The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety is a prime example of a sophisticated fluorinated building block that offers a multitude of advantages in drug design.[1][2]
Key Physicochemical and Pharmacokinetic Advantages:
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond often imparts increased metabolic stability to drug candidates.[4]
-
Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing binding interactions and pharmacokinetic profiles.[4]
-
Conformational Rigidity: The cyclobutane ring introduces a degree of conformational constraint, which can help to pre-organize the inhibitor into a bioactive conformation for optimal binding to its target protein.[5] This rigidity can also lead to improved selectivity.
-
Enhanced Binding Affinity: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, including hydrophobic interactions and non-canonical hydrogen bonds, thereby increasing binding affinity.
-
Improved Bioavailability: The lipophilicity introduced by the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, a key factor in overall bioavailability.[5]
These properties make the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety a highly attractive component for medicinal chemists aiming to design potent and selective inhibitors for a wide range of protein targets.[5]
Core Methodologies for Structural Elucidation
Determining the high-resolution structure of a protein-inhibitor complex is fundamental to understanding the molecular basis of its activity and guiding further drug design efforts.[6] The two primary techniques for this are X-ray crystallography and cryo-electron microscopy (cryo-EM).
Experimental Workflow: From Gene to Structure
The overall process for both techniques involves several key stages, each requiring careful optimization for success.
Caption: Generalized workflow for protein-inhibitor structural analysis.
In-Depth Protocol: X-Ray Crystallography
X-ray crystallography remains a gold-standard technique for obtaining high-resolution structural information of protein-ligand complexes.[7]
Step-by-Step Methodology:
-
Protein Crystallization:
-
Objective: To grow well-ordered, single crystals of the protein-inhibitor complex.
-
Procedure:
-
The purified protein is concentrated to a high level (typically 5-20 mg/mL).
-
The inhibitor, dissolved in a suitable solvent, is added in slight molar excess.
-
The protein-inhibitor complex is screened against a wide array of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion.[8]
-
Conditions that yield initial microcrystals are meticulously optimized by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.[8]
-
-
-
X-ray Diffraction Data Collection:
-
Objective: To collect a complete set of diffraction data from a single crystal.
-
Procedure:
-
A suitable crystal is harvested and flash-cooled in liquid nitrogen, often after being soaked in a cryoprotectant solution to prevent ice formation.[9]
-
The crystal is mounted on a goniometer at a synchrotron beamline.
-
The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
-
-
Structure Determination and Refinement:
-
Objective: To process the diffraction data and build an accurate 3D model of the protein-inhibitor complex.
-
Procedure:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
The "phase problem" is solved using methods like molecular replacement, if a homologous structure is available.
-
An initial electron density map is calculated, and a 3D model of the protein and inhibitor is built into this map.[10]
-
The model is refined against the experimental data to improve its fit and overall quality, resulting in a final set of atomic coordinates deposited in the Protein Data Bank (PDB).[8]
-
-
Alternative Approach: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has revolutionized structural biology, particularly for large, flexible, or membrane-bound proteins that are difficult to crystallize.[11][12] Recent advancements have also made it increasingly viable for smaller protein-ligand complexes.[13]
Comparative Workflow:
| Feature | X-Ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample State | Crystalline solid | Vitrified (frozen) in solution |
| Key Advantage | Can achieve very high (atomic) resolution | Handles large/flexible complexes, no need for crystals |
| Key Limitation | Requires well-diffracting crystals, which can be a major bottleneck.[14] | Resolution can be lower for very small proteins (<50 kDa).[13] |
| Data Collection | Diffraction pattern from a single crystal | 2D projection images of many individual particles |
| Structure Solution | Solves the "phase problem" | Reconstructs a 3D map from 2D images |
While X-ray crystallography often provides higher resolution for well-behaved systems, cryo-EM is a powerful alternative when crystallization proves challenging.[9] For inhibitors containing the 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety bound to typical drug targets (e.g., kinases, proteases), crystallography is often the first choice, but cryo-EM is a rapidly advancing option.[15][16]
Comparative Structural Analysis: Interpreting the Binding Mode
The ultimate goal of structural analysis is to visualize the precise interactions between the inhibitor and the protein's active site. The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety contributes to binding in several key ways.
Key Interaction Types
Caption: Key interactions of the target moiety within a protein active site.
-
Hydrogen Bonding: The hydroxyl group is a critical functional group, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions with polar residues (e.g., Asp, Glu, Ser, Thr) or backbone atoms in the protein's active site, anchoring the inhibitor in a specific orientation.
-
Hydrophobic and Non-canonical Interactions: The trifluoromethyl group, while electron-rich, is also lipophilic. It can form favorable hydrophobic interactions with nonpolar residues (e.g., Leu, Ile, Val). Additionally, the fluorine atoms can engage in orthogonal multipolar interactions with carbonyl groups, further stabilizing the complex.
-
Steric Complementarity: The rigid cyclobutane scaffold fills a specific volume within the binding pocket. Its defined shape contributes to van der Waals interactions and ensures a snug fit, which is a key determinant of both potency and selectivity.
Hypothetical Case Study Comparison
To illustrate the comparative value of structural data, let's consider two hypothetical inhibitors targeting two different kinases, Kinase A and Kinase B.
| Parameter | Inhibitor 1 @ Kinase A | Inhibitor 2 @ Kinase B (Alternative) | Supporting Data |
| PDB ID | XXXA | XXXB | [17] |
| Resolution | 1.8 Å | 2.1 Å | [10] |
| Binding Affinity (IC₅₀) | 15 nM | 250 nM | [18] |
| -OH Interaction | Forms two H-bonds with the backbone of the hinge region. | Forms a single H-bond with a catalytic lysine. | [19] |
| -CF₃ Interaction | Projects into a well-defined hydrophobic pocket, making contact with Leu83 and Val35. | Partially exposed to solvent, making only transient contact with Ala60. | [20] |
| Cyclobutane Role | The cis-conformation optimally positions the -OH and a phenyl group for interaction. | The trans-conformation leads to a slight steric clash with a glycine-rich loop. | [21] |
Analysis of Case Studies:
The structural data for Inhibitor 1 @ Kinase A provides a clear rationale for its superior potency. The dual hydrogen bonds from the hydroxyl group provide a strong anchor to the critical hinge region of the kinase. Furthermore, the trifluoromethyl group is perfectly accommodated in a hydrophobic pocket, maximizing favorable interactions. The rigid cyclobutane ring enforces the ideal conformation for simultaneous engagement of these key binding elements.
In contrast, the structure of Inhibitor 2 @ Kinase B reveals reasons for its weaker activity. The single hydrogen bond and the solvent-exposed trifluoromethyl group result in a less optimal binding mode. This comparative analysis highlights how subtle changes in the active site topology can dramatically impact the binding of inhibitors containing the same core moiety. This is the essence of structure-based drug design: using high-resolution snapshots to understand and overcome these challenges.[7]
Conclusion and Future Perspectives
The 3-hydroxy-3-(trifluoromethyl)cyclobutane moiety is a powerful asset in the medicinal chemist's toolkit, offering a unique combination of properties that can lead to highly potent and selective inhibitors. Structural analysis, primarily through X-ray crystallography, is indispensable for elucidating the precise molecular interactions that drive this efficacy.
By comparing the bound structures of different inhibitors across various targets, researchers can discern patterns of interaction, understand the structural basis for selectivity, and rationally design new molecules with improved properties. As structural biology techniques like cryo-EM continue to evolve, our ability to visualize these interactions in ever more complex systems will undoubtedly accelerate the discovery of novel therapeutics built around this promising chemical scaffold.
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TBSGC. X-ray Crystallography. [Link]
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MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. [Link]
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Portland Press. Applications of Cryo-EM in small molecule and biologics drug design. [Link]
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ResearchGate. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties | Request PDF. [Link]
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bioRxiv. High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. [Link]
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National Institutes of Health. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. [Link]
-
Tesis Doctorals en Xarxa. Structural and functional analysis of natural protein-based inhibitors and their protease targets. [Link]
-
Chemspace. (1s,3s)-3-hydroxy-3-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. [Link]
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National Institutes of Health. Fluorinated building blocks in drug design: new pathways and targets. [Link]
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RCSB PDB. 1FU2: FIRST PROTEIN STRUCTURE DETERMINED FROM X-RAY POWDER DIFFRACTION DATA. [Link]
-
ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry. [Link]
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ACS Publications. ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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RCSB PDB. PDB Ligand Summary Page. [Link]
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ResearchGate. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]
-
University of Florida Health. X-Ray Crystallography. [Link]
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-
RCSB PDB. 3HH Ligand Summary Page. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The unique structural and physicochemical properties of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid have established it as a valuable building block in medicinal chemistry. Its rigid cyclobutane core, combined with the influential trifluoromethyl group, offers a powerful tool for modulating molecular conformation, metabolic stability, and binding affinity of drug candidates.[1][2] This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering an in-depth look at their respective methodologies, efficiency, and scalability to aid researchers in selecting the optimal pathway for their specific needs.
Introduction: The Significance of the Trifluoromethylated Cyclobutane Moiety
The incorporation of a trifluoromethyl (CF3) group into bioactive molecules is a well-established strategy in drug design to enhance properties such as lipophilicity, metabolic stability, and binding selectivity. When coupled with a cyclobutane scaffold, which imparts conformational rigidity, the resulting 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid becomes a highly sought-after intermediate for the synthesis of novel therapeutics, particularly in the areas of central nervous system disorders and anti-inflammatory agents.[1][2] The development of efficient and scalable synthetic routes to this compound is therefore of critical importance to the pharmaceutical industry.
Synthetic Route A: The Dicarboxylate Pathway
This multi-step approach commences with the commercially available diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. The synthesis proceeds through trifluoromethylation of the ketone, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the target molecule.
Experimental Protocol: Route A
Step 1: Trifluoromethylation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate
-
Rationale: This step introduces the key trifluoromethyl group. Trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used and effective nucleophilic trifluoromethylating agent.[3][4] A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), is typically used to activate the TMSCF3.[4][5]
-
Procedure:
-
To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous tetrahydrofuran (THF), add TMSCF3 (1.5 equivalents) and a catalytic amount of CsF (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate. This intermediate is often used in the next step without further purification.
-
Step 2: Hydrolysis and Decarboxylation
-
Rationale: The hydrolysis of the two ester groups to carboxylic acids is followed by a decarboxylation, which is facile due to the presence of the gem-dicarboxylic acid intermediate.
-
Procedure:
-
Dissolve the crude product from the previous step in a suitable solvent such as a mixture of THF and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heat the mixture to reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and carefully acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthetic Pathway for Route A
Caption: Synthetic scheme for Route A.
Synthetic Route B: The Direct Approach
This more convergent route begins with the readily available 3-oxocyclobutanecarboxylic acid. The key transformation is the direct addition of a trifluoromethyl group to the ketone functionality, likely via a Reformatsky or a Barbier-type reaction.
Experimental Protocol: Route B
Step 1: Trifluoromethylation of 3-Oxocyclobutanecarboxylic Acid
-
Rationale: The Reformatsky reaction and its variations are classic methods for the formation of β-hydroxy esters or acids from carbonyl compounds and α-haloesters in the presence of a metal, typically zinc.[6] This approach can be adapted for trifluoromethylation using a suitable trifluoromethylating agent like trifluoromethyl bromide (CF3Br) or trifluoromethyl iodide (CF3I) and an activated metal.
-
Procedure:
-
Activate zinc powder by washing with dilute HCl, water, ethanol, and diethyl ether, then drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc and a solution of 3-oxocyclobutanecarboxylic acid in an anhydrous solvent such as THF or dioxane.
-
Introduce the trifluoromethylating agent (e.g., trifluoromethyl bromide) to the mixture. Gentle heating may be required to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid by column chromatography or recrystallization.
-
Synthetic Pathway for Route B
Caption: Synthetic scheme for Route B.
Benchmarking the Synthetic Routes
| Parameter | Route A: Dicarboxylate Pathway | Route B: Direct Approach |
| Starting Material | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 3-Oxocyclobutanecarboxylic acid |
| Number of Steps | 2 (Trifluoromethylation, Hydrolysis/Decarboxylation) | 1 (Trifluoromethylation) |
| Key Reaction | Nucleophilic trifluoromethylation with TMSCF3 | Reformatsky/Barbier-type trifluoromethylation |
| Overall Yield | Moderate to Good (literature dependent) | Potentially higher due to fewer steps |
| Scalability | Has been demonstrated on a scalable process. | Potentially scalable, but may require optimization of metal activation and reaction initiation. |
| Purification | Requires purification of the final product. | Requires purification of the final product. |
| Reagent Toxicity | TMSCF3 is toxic and moisture-sensitive. | Trifluoromethyl halides are gases and require careful handling; zinc dust is flammable. |
Discussion and Field-Proven Insights
Route A: The Dicarboxylate Pathway offers a well-established and reliable method for the synthesis of the target molecule. The use of the Ruppert-Prakash reagent is a common and generally high-yielding method for trifluoromethylation. While this route involves more steps than the direct approach, the reactions are generally robust and have been implemented on a larger scale. The primary drawback is the multi-step nature of the synthesis, which can impact the overall yield and cost-effectiveness.
Route B: The Direct Approach is conceptually more efficient due to its single-step nature from a readily available starting material. A successful one-step trifluoromethylation would significantly streamline the synthesis, potentially leading to higher overall yields and reduced production costs. However, the practical implementation of a Reformatsky-type reaction with gaseous trifluoromethyl halides can be challenging. The activation of the metal and initiation of the reaction can be sensitive to reaction conditions and impurities. Careful optimization is likely required to achieve consistent and high yields, particularly on a larger scale.
Conclusion
Both synthetic routes present viable pathways to 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
-
Route A is the more established and predictable method, making it a suitable choice for researchers who prioritize reliability and have access to the necessary starting materials and reagents.
-
Route B represents a more elegant and potentially more efficient approach. For laboratories with expertise in organometallic reactions and a focus on process optimization, developing a robust protocol for this direct trifluoromethylation could offer significant advantages in terms of step economy and overall efficiency.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development program, including the desired scale of synthesis, available resources, and the level of process development expertise.
References
-
American Chemical Society. Trifluoromethyltrimethylsilane. (2021-04-12). [Link]
- Song, Z. J., et al. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. (2020).
-
PubChem. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]
- Lloyd-Jones, G. C., et al. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society.
-
Wikipedia. Réaction de Réformatski. [Link]
-
MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. [Link]
-
Société Chimique de France. La RMN en chimie organique. [Link]
- ResearchGate. Reaction of Methyl 1-Bromocyclohexanecarboxylate with Zinc and 3-Aryl-1-(2-hydroxyphenyl)prop-2-en-1-ones. (2025-08-09).
- Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent. Journal of the American Chemical Society, 1989, 111, 393-395.
-
Wikipedia. Trifluorométhyltriméthylsilane. [Link]
-
Labolycée. Analyse spectrale Spectres de RMN du proton. [Link]
- ResearchGate. structurale par RMN 1H et 13C des produits obtenus par hémisynthèse des triterpènes issus du latex d'Euphorbia officinarum. (2025-08-07).
-
UQAC Constellation. 030618015.pdf. [Link]
- ResearchGate. Spectres Rmn‐1H Et −13C Des Acides Mercapto‐2 Pyridinecarboxylique‐4, Mercapto‐4 Pyridinecarboxylique‐2 Et De Leurs Dérivés Méthyles Correspondants. (2025-08-05).
-
MySkinRecipes. 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylicacid. [Link]
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- 4. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent [organic-chemistry.org]
- 5. Réaction de Réformatski — Wikipédia [fr.wikipedia.org]
- 6. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
Safety Operating Guide
Personal protective equipment for handling 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
A Researcher's Guide to Safely Handling 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic Acid
In the landscape of pharmaceutical research and development, novel fluorinated building blocks like 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid are instrumental in advancing medicinal chemistry. The unique properties imparted by the trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. However, the same reactivity that makes these molecules valuable also necessitates a robust and well-understood safety protocol. This guide provides essential, field-tested information for the safe handling, use, and disposal of this compound, ensuring the well-being of our researchers and the integrity of our science.
Understanding the Hazard: A Proactive Approach to Safety
While a specific Safety Data Sheet (SDS) for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid may not be readily available, an analysis of structurally similar compounds, such as other cyclobutanecarboxylic acids and trifluoromethyl-containing carboxylic acids, allows us to anticipate its hazard profile. The primary concerns with compounds of this class are their potential for corrosivity and irritation.[1][2][3] The carboxylic acid functional group can cause skin burns and severe eye damage, while the trifluoromethyl group can enhance the compound's acidity and reactivity.[1] Therefore, all handling procedures must be based on the assumption that this compound is corrosive, an irritant, and potentially harmful if ingested or inhaled.[2]
Core Personal Protective Equipment (PPE): Your First Line of Defense
A proactive and comprehensive approach to Personal Protective Equipment (PPE) is non-negotiable when handling 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory at all times.[4] Given the high risk of severe eye damage from corrosive substances, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a risk of splashing.[4][5] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling carboxylic acids.[5] It is crucial to double-glove, with the outer glove being a thicker, chemical-resistant type and the inner glove providing a secondary barrier. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is strongly recommended.[5] Ensure that all skin is covered; long pants and closed-toe shoes are mandatory.[5] |
| Respiratory Protection | Work should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a risk of generating dusts or aerosols, or in the event of a spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for mitigating risks. The following steps provide a clear and logical progression for working with 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
Pre-Operational Checklist:
-
Designate a Workspace: All work with this compound must be performed in a designated area within a certified chemical fume hood.[6]
-
Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement and potential for spills.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7] Have a spill kit rated for corrosive materials at hand.
Handling and Use Protocol:
-
Donning PPE: Put on all required PPE before entering the designated work area.
-
Weighing and Transfer: If the compound is a solid, handle it with care to avoid generating dust.[8] Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe to transfer precise volumes.
-
Reaction Setup: Perform all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a stirrer bar for gentle mixing.
-
Monitoring the Reaction: Continuously monitor the reaction for any signs of unexpected exotherms or pressure buildup.
-
Work-up and Purification: Conduct all extraction, filtration, and purification steps within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.[9]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and procedural flow for safely handling 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
Caption: A workflow diagram outlining the key steps for the safe handling of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid.
Disposal Plan: Responsible Stewardship
Proper disposal of halogenated organic compounds is crucial for environmental protection and regulatory compliance.
-
Waste Segregation: All waste containing 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, including reaction residues, contaminated solvents, and disposable labware, must be collected in a designated, labeled, and sealed container for halogenated organic waste.[10]
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not mix with non-halogenated waste streams. Per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, are persistent in the environment, making proper disposal even more critical.[11]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, unlocking its potential for scientific advancement while prioritizing personal and environmental well-being.
References
- Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
- Sigma-Aldrich. (2024, September 6).
- Aaronchem. (2024, November 1).
- TCI Chemicals. (n.d.).
- Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
- Combi-Blocks. (2023, April 14).
- Apollo Scientific. (n.d.). 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid.
- Thermo Fisher Scientific. (2025, September 22).
- University of Florida, IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- (2025, August 8).
- Fisher Scientific. (2024, March 27).
- Fisher Scientific. (n.d.).
- University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.
- TCI Chemicals. (2018, October 3).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ReAgent. (2024, June 5). Safe Handling of Corrosive Chemicals.
- National Institutes of Health. (2025, September 25). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs)
- Occupational Safety and Health Administration. (n.d.).
- Australian Government Department of Health. (2015, April 24). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.
- denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
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- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
